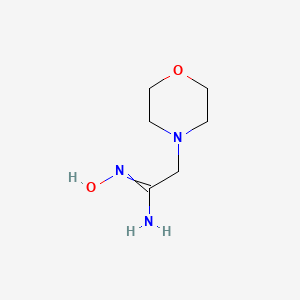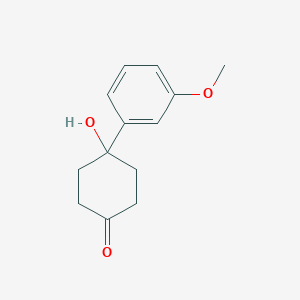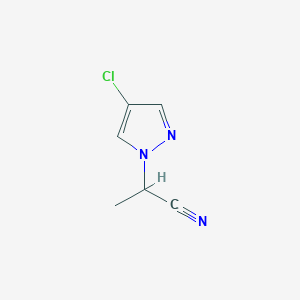
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine: is a chemical compound belonging to the phenethylamine class. It is structurally related to dopamine, a major human neurotransmitter, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. This compound is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:
- Finally, 3,4-Dimethoxyphenylpropionamide is reduced to yield This compound .
3,4-Dimethoxybenzaldehyde (veratraldehyde): is converted to .
3,4-Dimethoxycinnamic acid: is then converted to .
3,4-Dimethoxyphenylpropionic acid: is further converted to .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines.
Aplicaciones Científicas De Investigación
Chemistry: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine is used as a precursor for the synthesis of various isoquinolines .
Biology and Medicine: This compound has been studied for its potential as a monoamine oxidase inhibitor, which could have implications in the treatment of neurological disorders .
Industry: It is used as an intermediate in the synthesis of cardiovascular drugs such as Bevantolol .
Mecanismo De Acción
The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine exerts its effects involves its activity as a monoamine oxidase inhibitor. This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. The molecular targets include monoamine oxidase enzymes, and the pathways involved are related to neurotransmitter metabolism .
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: An analogue where the alpha,alpha-dimethyl groups are absent.
Mescaline (3,4,5-trimethoxyphenethylamine): A compound with an additional methoxy group at the 5-position.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues. Its activity as a monoamine oxidase inhibitor sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13)8-9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 |
Clave InChI |
UIXPXCDXVZZQDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=C(C=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanol, 2-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-](/img/structure/B8734005.png)








